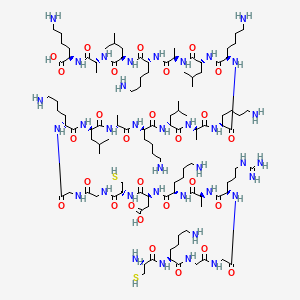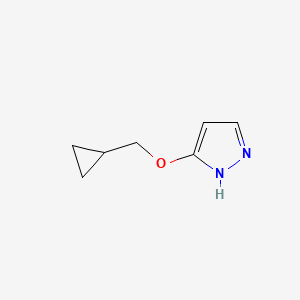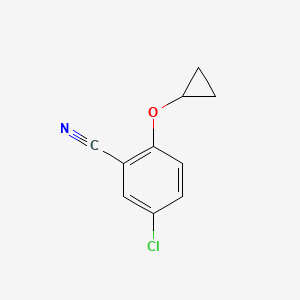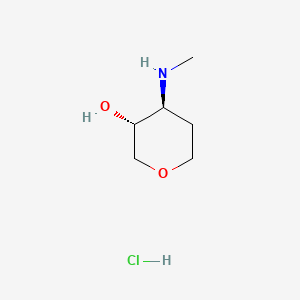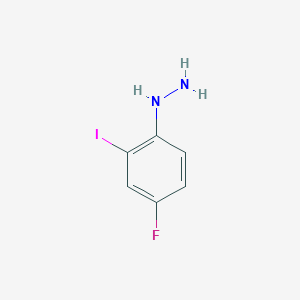
2,4-Dimethylbenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier MFCD02260146 is known as 2,6-Dimethylbenzylzinc chloride. It is an organozinc compound that is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzylzinc chloride can be synthesized through the reaction of 2,6-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Dimethylbenzyl chloride+Zn→2,6-Dimethylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethylbenzylzinc chloride involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity zinc and solvents, and the reaction is monitored to maintain optimal temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 2,6-Dimethylbenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Alcohols: Reaction with aldehydes or ketones typically yields alcohols.
Alkanes: Reaction with alkyl halides can produce alkanes through nucleophilic substitution.
Aplicaciones Científicas De Investigación
2,6-Dimethylbenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used in the formation of complex organic molecules, particularly in the pharmaceutical industry for drug synthesis.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the synthesis of biologically active compounds for research in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylbenzylzinc chloride involves the transfer of the benzyl group to an electrophile. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylbenzylzinc chloride: Similar in structure but with different positional isomers.
Benzylzinc chloride: Lacks the methyl groups, leading to different reactivity and selectivity.
Uniqueness
2,6-Dimethylbenzylzinc chloride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are crucial.
Propiedades
Fórmula molecular |
C9H11ClZn |
|---|---|
Peso molecular |
220.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);1-methanidyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JQYQHFOFWWMMEH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)[CH2-])C.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
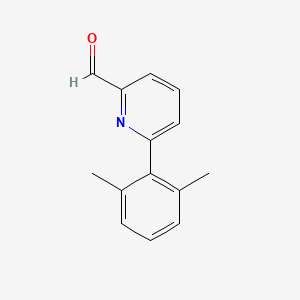
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
